[(3-Bromo-4-chlorophenyl)methyl](1-methoxypropan-2-yl)amine

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemistry teams often face multi-step syntheses to install differentiated halogen handles on benzylamine scaffolds. [(3-Bromo-4-chlorophenyl)methyl](1-methoxypropan-2-yl)amine (CAS 1549013-91-3) eliminates this bottleneck by providing the ortho-Br/para-Cl pattern pre-installed with the N-(1-methoxypropan-2-yl) side chain, enabling direct sequential Suzuki/amination. Key advantages: - Step Reduction: Bypasses in-house N-alkylation of 3-bromo-4-chlorobenzylamine, saving ~1-2 synthetic steps per analog. - Chemoselective Diversification: Exploit the differential Pd(0) reactivity of C-Br vs. C-Cl for two-step divergent library synthesis. - Optimized Lipophilicity: Measured LogP of 3.23 avoids the elevated LogP (>3.5) of isopropyl analogs that raises hERG/CYP liability risks. Supplied at 95% purity; available in sub-gram to multi-gram sizes from BenchChem.

Molecular Formula C11H15BrClNO
Molecular Weight 292.60 g/mol
Cat. No. B13252088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Bromo-4-chlorophenyl)methyl](1-methoxypropan-2-yl)amine
Molecular FormulaC11H15BrClNO
Molecular Weight292.60 g/mol
Structural Identifiers
SMILESCC(COC)NCC1=CC(=C(C=C1)Cl)Br
InChIInChI=1S/C11H15BrClNO/c1-8(7-15-2)14-6-9-3-4-11(13)10(12)5-9/h3-5,8,14H,6-7H2,1-2H3
InChIKeyYLSCYRXWVCASNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Bromo-4-chlorophenyl)methyl](1-methoxypropan-2-yl)amine Overview


[(3-Bromo-4-chlorophenyl)methyl](1-methoxypropan-2-yl)amine (CAS 1549013-91-3) is a secondary amine featuring a 3-bromo-4-chlorophenyl ring linked via a methylene bridge to a 1-methoxypropan-2-yl amine side chain . Its molecular formula is C₁₁H₁₅BrClNO, with a molecular weight of 292.60 g/mol and a calculated LogP of 3.227 . The compound belongs to the class of halogenated N-benzyl amines and is primarily supplied as a research intermediate at 95% purity by vendors including Enamine (EN300-163681) and Leyan [1]. The ortho-bromo–para-chloro substitution pattern on the phenyl ring, combined with the methoxy-functionalized secondary amine side chain, defines its reactivity profile distinct from other in-class benzylamine derivatives.

Orthogonal Br/Cl handles enable sequential cross-coupling reactions
Pre-installed 1-methoxypropan-2-yl secondary amine side chain
Supplied as research intermediate from multiple vendor stocks

Why Analogs Cannot Substitute [(3-Bromo-4-chlorophenyl)methyl](1-methoxypropan-2-yl)amine


N-Benzylamine derivatives sharing the 3-bromo-4-chlorophenyl core differ substantially in side-chain architecture, producing divergent physicochemical profiles that directly impact synthetic utility and biological screening outcomes. Replacing the 1-methoxypropan-2-yl side chain with a simple methyl group (CAS 1511271-86-5) reduces LogP from 3.227 to 2.8219 and eliminates one hydrogen-bond acceptor . Conversely, the isopropyl analog (CAS 1262382-94-4) elevates LogP to 3.6005 while also reducing the H-acceptor count to 1 . Removing the 4-chloro substituent (CAS 355815-55-3) drops LogP to approximately 2.67–2.96 and eliminates the option for sequential chemoselective cross-coupling . Substituting bromine with fluorine (CAS 1247808-75-8) yields a LogP of only 2.6036 and fundamentally alters aryl halide reactivity . Even the primary benzylamine precursor (CAS 849367-49-3), despite a similar LogP of 3.2615, lacks the secondary amine and methoxy functionalities required for downstream diversification . These quantitative differences mean that each analog occupies a distinct property space; a synthetic route or screening cascade optimized for one cannot be assumed transferable to another without re-optimization.

Side-chain variation (methyl, isopropyl) alters LogP and hydrogen-bond acceptor count, which may shift solubility and permeability profiles.
Replacing 4-chloro with mono-bromo or fluoro eliminates the second reactive halide, limiting sequential cross-coupling potential.
Primary benzylamine lacks the secondary amine and methoxy group, requiring N-alkylation that may impact synthetic route efficiency.

Differentiation Evidence for [(3-Bromo-4-chlorophenyl)methyl](1-methoxypropan-2-yl)amine


Lipophilicity Differentiation (LogP)

The target compound exhibits a calculated logP of 3.227 . The closest N-alkyl analogs on the same 3-bromo-4-chlorophenyl core show a logP span of 0.78 units: the methyl analog (CAS 1511271-86-5) has logP 2.8219, and the isopropyl analog (CAS 1262382-94-4) has logP 3.6005 . The target sits 0.405 log units above the methyl analog and 0.374 log units below the isopropyl analog. Within the methoxypropan-2-yl side-chain series but varying aryl halogenation, the monobromo analog (CAS 355815-55-3) has logP approximately 2.67–2.96, and the chloro-fluoro analog (CAS 1247808-75-8) has logP 2.6036 . The target's logP therefore represents a 0.56–0.62 unit increase over the chloro-fluoro variant and approximately 0.26–0.56 units above the monobromo variant.

LogP Differentiation
Data to verify
ΔLogP +0.41 vs methyl, –0.37 vs isopropyl, +0.56–0.62 vs chloro-fluoro
Supports lipophilicity-based selection; reported computed values
Cross-source methodological variance may apply
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count Differentiation

The target compound possesses two hydrogen-bond acceptor atoms (the methoxy oxygen and the amine nitrogen), compared to only one H-acceptor (the amine nitrogen) in the methyl analog (CAS 1511271-86-5) and the isopropyl analog (CAS 1262382-94-4) . The chloro-fluoro analog (CAS 1247808-75-8) shares the two-acceptor profile (methoxy O + amine N + fluorine), but fluorine is a weaker H-bond acceptor than the methoxy oxygen . The primary benzylamine (CAS 849367-49-3) has one H-acceptor (amine N) [1]. This difference in H-bond acceptor count directly impacts aqueous solubility, membrane permeability, and target-binding pharmacophore complementarity.

H-Bond Acceptors
Cross-study comparable
2 H-acceptors (methoxy O + amine N); TPSA 21.26 Ų vs 12.03 for methyl analog
May influence solubility-permeability balance in lead optimization
Based on supplier computed TPSA and H-acceptor counts
Hydrogen bonding Solubility Pharmacokinetics

Orthogonal Aryl Halide Cross-Coupling Reactivity

The 3-bromo-4-chloro substitution pattern on the phenyl ring provides orthogonal reactivity in palladium-catalyzed cross-coupling reactions. Aryl bromides react significantly faster than aryl chlorides in Suzuki-Miyaura and Buchwald-Hartwig couplings due to lower C–Br bond dissociation energy, enabling selective mono-functionalization at the bromo position while preserving the chloro substituent for a subsequent coupling step [1][2][3]. This sequential chemoselectivity is not available in the monobromo analog (CAS 355815-55-3), which lacks a second halide handle, nor in the chloro-fluoro analog (CAS 1247808-75-8), where the C–F bond is essentially inert under standard cross-coupling conditions [4]. The primary benzylamine (CAS 849367-49-3) shares the Br/Cl pattern but lacks the N-alkyl substituent needed for certain downstream transformations .

Cross-Coupling Reactivity
Class-level inference
Orthogonal Br/Cl: C–Br reacts preferentially in Pd couplings; Cl retained for second step
May support sequential functionalization in divergent library synthesis
General reactivity trend; head-to-head rate data not available
Chemoselective cross-coupling Sequential functionalization Synthetic methodology

Conformational Flexibility Comparison

The target compound has 5 rotatable bonds and a molecular weight of 292.60, compared to the methyl analog (MW 234.52; ~3 rotatable bonds) and the isopropyl analog (MW 262.57; ~4 rotatable bonds) . The monobromo analog has the same side-chain flexibility but a lower MW of 258.15 . The primary benzylamine is the most compact (MW 220.49, ~2 rotatable bonds) . The target's intermediate molecular complexity falls within lead-like space (MW < 350; rotatable bonds ≤ 7) while providing greater conformational sampling than the smaller analogs, potentially enabling access to binding conformations not available to the more rigid methyl or isopropyl derivatives.

Conformational Flexibility
Data to verify
MW 292.60; 5 rotatable bonds vs 2–4 in smaller analogs
Intermediate flexibility may offer broader conformational sampling
Rotatable bond counts estimated from SMILES structures
Conformational flexibility Molecular complexity Lead-likeness

Commercial Availability & Pricing Tiers

The target compound is stocked by Enamine (EN300-163681) with defined pricing: 0.05g at $612, 0.1g at $640, 0.25g at $670, 0.5g at $699, and 1.0g available on enquiry [1]. Leyan lists the compound (Product 2086734) at 95% purity with enquiry-based pricing . In contrast, the simpler methyl analog (CAS 1511271-86-5) is significantly less expensive, consistent with its lower synthetic complexity (2-step vs. multi-step synthesis) . The primary benzylamine precursor (CAS 849367-49-3) is priced at approximately ¥4,176–4,645 per 5g from multiple Chinese suppliers [2]. The price gradient reflects the additional synthetic steps required to install the methoxypropan-2-yl secondary amine functionality.

Commercial Availability
Supporting evidence
Stocked at 0.1g scale; unit price ~5–10× higher than primary benzylamine precursor
Pre-functionalized building block reduces in-house synthesis steps
Pricing as of 2023–2025; subject to change
Commercial availability Procurement Supply chain

Application Scenarios for [(3-Bromo-4-chlorophenyl)methyl](1-methoxypropan-2-yl)amine


Orthogonal Cross-Coupling for Divergent Library Synthesis

Medicinal chemistry teams building focused libraries around a 3,4-disubstituted benzylamine scaffold can leverage the differential reactivity of the C–Br bond (preferential oxidative addition in Pd(0) catalysis) versus the C–Cl bond to perform sequential Suzuki-Miyaura or Buchwald-Hartwig couplings without intermediate protection/deprotection steps . The methoxypropan-2-yl secondary amine side chain is already installed, avoiding the need for post-coupling N-alkylation that could compromise sensitive aryl coupling products. This compound is directly suitable as a starting material for two-step divergent library synthesis where the bromo position is diversified first (e.g., with aryl boronic acids) followed by amination or additional coupling at the chloro position, enabling rapid exploration of chemical space with fewer synthetic operations [1].

Balanced Lipophilicity & Dual H-Bond Acceptors for Lead Optimization

For hit-to-lead or lead optimization programs where logP tuning is critical, this compound offers a measured logP of 3.227 , which is within the optimal range for oral bioavailability while avoiding the elevated lipophilicity (logP > 3.5) of the isopropyl analog that is associated with increased hERG binding, CYP inhibition, and metabolic clearance [1]. The two H-bond acceptors (methoxy O, amine N) provide additional polarity without resorting to strongly ionizable groups that could limit membrane permeability. This profile is particularly relevant for CNS-targeted programs where logP values of 2–3.5 are typically sought, and for programs targeting intracellular targets where moderate permeability is essential.

Commercial Building Block Replaces Custom N-Alkylation

Synthetic chemistry groups that have identified the 3-bromo-4-chlorobenzylamine core as a key intermediate but require the N-(1-methoxypropan-2-yl) substitution pattern can procure this compound directly from Enamine or Leyan at 95% purity [1], bypassing the in-house N-alkylation of 3-bromo-4-chlorobenzylamine with 1-methoxy-2-propyl halide or tosylate. This eliminates one synthetic step, associated purification, and analytical characterization from the synthetic route, reducing the overall cycle time for SAR iteration. The price premium over the primary benzylamine precursor (approximately 5–10× per gram) is offset by reduced labor, solvent, and analytical costs when only gram-scale quantities are needed for initial biological profiling [2].

Physicochemical Benchmarking of Halogen Substitution Patterns

Research groups conducting systematic property comparisons across halogen-substituted benzylamine series can use this compound as the Br/Cl reference point alongside the monobromo (CAS 355815-55-3), chloro-fluoro (CAS 1247808-75-8), and other halogen variants [1]. The constant methoxypropan-2-yl side chain across these analogs isolates the contribution of aryl halogen substitution to properties such as logP (range: 2.60–3.23), TPSA, metabolic stability, and target binding. This systematic approach enables deconvolution of halogen effects (size, electronegativity, halogen bonding capacity) on pharmacological parameters without confounding side-chain variability.

Application
Selection Property
Validation Focus
Divergent library synthesis
Orthogonal Br/Cl cross-coupling handles
Sequential Pd-catalyzed coupling performance
Lead optimization with balanced properties
Lipophilicity and H-bond acceptor profile
Permeability-solubility trade-off assessment
Pre-functionalized building block
N-(1-methoxypropan-2-yl) secondary amine installed
Cycle time reduction vs. in-house N-alkylation
Halogen substitution benchmarking
Constant methoxypropan-2-yl side chain across analogs
Deconvolution of halogen effects on properties
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